Furoic acid D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

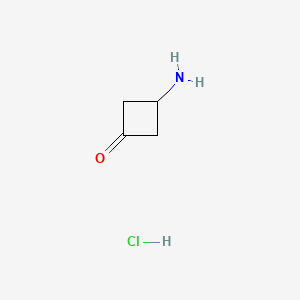

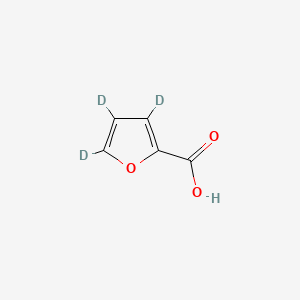

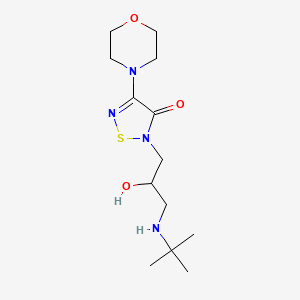

Furoic acid D3, also known as 2-Furoic acid-d3, is the deuterium labeled 2-Furoic acid . It is an organic compound produced through furfural oxidation . It exhibits hypolipidemic effects, lowering both serum cholesterol and serum triglyceride levels in rats . It is a heterocyclic carboxylic acid that is widely used in food products as a preservative and flavoring agent .

Synthesis Analysis

The production of furoic acid starts from furfural through a base-assisted oxidation with hydrogen peroxide . A strategy to efficiently produce furoic acid and integrate this with the production of the intermediate alkyl furoate for surfactant production has been reported .Molecular Structure Analysis

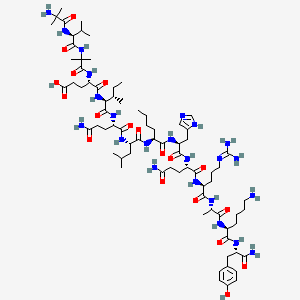

The molecular formula of Furoic acid D3 is C5HD3O3 . The average mass is 115.102 Da and the monoisotopic mass is 115.034874 Da .Chemical Reactions Analysis

Furoic acid and its derivatives have been found to be reactive dienes in Diels–Alder couplings with maleimide dienophiles . The reactions benefit from a substantial rate-enhancement when water is used as a solvent, and from activation of the 2-furoic acids by conversion to the corresponding carboxylate salts .Physical And Chemical Properties Analysis

The physical and chemical properties of Furoic acid D3 include a molecular weight of 115.10 . It is slightly soluble in DMSO and Methanol . The melting point of 2-Furoic acid is around 132 °C .科学研究应用

Scalable Carboxylation of Furoic Acid

A significant advancement involves the scalable carboxylation of 2-furoic acid to furan-2,5-dicarboxylic acid (FDCA), a promising renewable alternative to petroleum-derived chemicals used in polymer production. This process leverages carbonate-promoted C–H carboxylation, utilizing CO2 and avoiding late-stage oxidation, highlighting a sustainable approach to synthesizing valuable bio-based compounds from lignocellulosic biomass (Dick et al., 2017).

Biomass-Derived Chemical Conversion

Research has also focused on the catalytic oxidation of biomass-derived furfural to furoic acid and further to FDCA, emphasizing the potential of these processes in industries ranging from food and cosmetics to renewable polymers. Notably, the utilization of alkaline water as the oxidant in these reactions presents a promising avenue for producing renewable building blocks and fuels simultaneously (Kar et al., 2022).

Green Routes to FDCA

Another noteworthy approach is the direct carboxylation of 2-furoic acid with CO2, offering a sustainable and economical production method for FDCA. This process, catalyzed by Cs2CO3, emphasizes the importance of understanding reaction mechanisms and the selective formation of desired products, which is crucial for advancing bio-based chemical synthesis (Wang et al., 2021).

Conformational Insights into Furoic Acid Derivatives

Investigations into the conformational landscape of tetrahydro-2-furoic acid, a precursor in pharmaceutical syntheses, reveal complex conformational dynamics and potential for understanding the structural influences on reactivity and stability. Such insights are vital for designing efficient synthesis pathways and optimizing reaction conditions (Xie et al., 2018).

安全和危害

未来方向

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform appear among the best known due to their reactivity . This suggests that Furoic acid D3 and its derivatives have potential for future applications in the synthesis of new fuels and polymer precursors .

属性

IUPAC Name |

3,4,5-trideuteriofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNDYUVBFMFKNZ-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furoic acid D3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)